molecular formula C9H17NO3 B8507342 4-(1,3-dioxan-2-yl)-N-methylbutanamide

4-(1,3-dioxan-2-yl)-N-methylbutanamide

Cat. No.: B8507342
M. Wt: 187.24 g/mol
InChI Key: MRHFTKRKLMUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxan-2-yl)-N-methylbutanamide is a chemical compound characterized by the presence of a 1,3-dioxane ring and an N-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxan-2-yl)-N-methylbutanamide typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring . The N-methylbutanamide moiety can be introduced through subsequent reactions involving amide formation. Common reagents used in these reactions include toluenesulfonic acid as a catalyst and molecular sieves for water removal .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2/Ni, H2/Rh, and other reducing agents.

    Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxan-2-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxan-2-yl)-N-methylbutanamide is unique due to its specific combination of the 1,3-dioxane ring and N-methylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)-N-methylbutanamide

InChI

InChI=1S/C9H17NO3/c1-10-8(11)4-2-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3,(H,10,11)

InChI Key

MRHFTKRKLMUFMY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCC1OCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-[1,3]dioxan-2-yl-butyric acid (2.55 g, 0.015 mol) in dichloromethane (200 ml) was added methylamine (2M in THF, 8.1 ml, 0.016 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.09 g, 0.016 mol) and hydroxybenzotriazole (2.16 g, 0.016 mol) and the mixture stirred at room temperature overnight. The organic layer was washed with saturated sodium bicarbonate solution (200 ml) and the aqueous layer extracted with dichloromethane (4×50 ml). The combined organics were dried (Na2SO4) and evaporated to give a colourless oil (3.2 g)
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

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